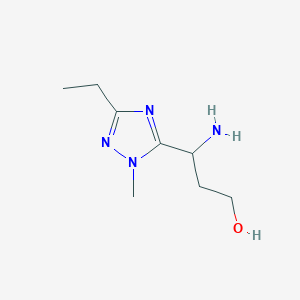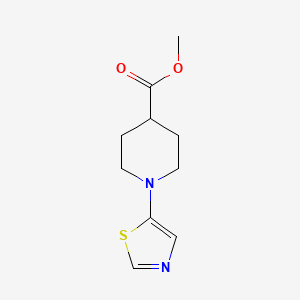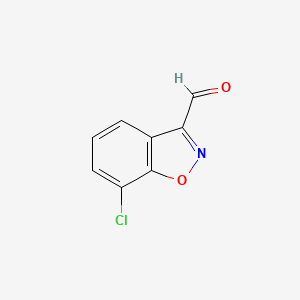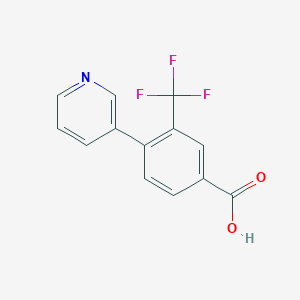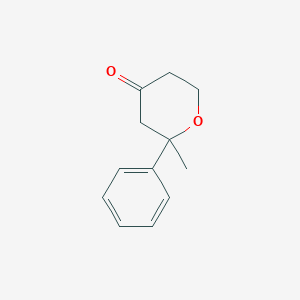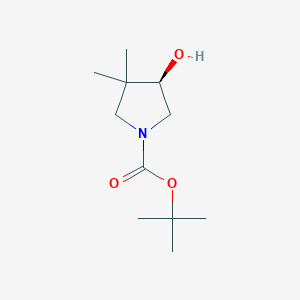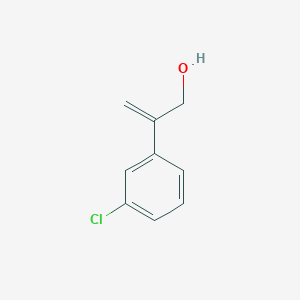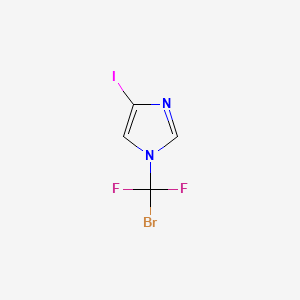
3,3-Bis(methoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methoxymethyl)pyrrolidine: is a chemical compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its two methoxymethyl groups attached to the third carbon of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, and methanol.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: Pyrrolidine is reacted with formaldehyde and methanol, leading to the formation of this compound through a series of nucleophilic addition and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to mix pyrrolidine, formaldehyde, and methanol.
Catalysts: Employing catalysts such as hydrochloric acid to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxymethyl groups.
Scientific Research Applications
Chemistry: 3,3-Bis(methoxymethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without methoxymethyl groups.
2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with methoxymethyl groups at different positions.
Pyrrolidinone: A related compound with a carbonyl group in the ring.
Comparison: 3,3-Bis(methoxymethyl)pyrrolidine is unique due to the specific positioning of its methoxymethyl groups, which imparts distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced reactivity and binding affinity. Compared to 2,5-Bis(methoxymethyl)pyrrolidine, it exhibits different reactivity patterns due to the positional difference of the methoxymethyl groups. Pyrrolidinone, on the other hand, has different chemical properties due to the presence of a carbonyl group.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-8(7-11-2)3-4-9-5-8/h9H,3-7H2,1-2H3 |
InChI Key |
RULROEQQLWZYIF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
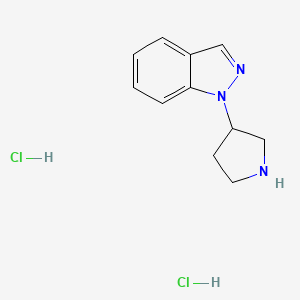
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
